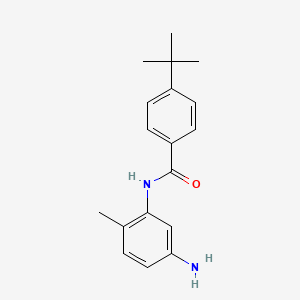

N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-tert-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-12-5-10-15(19)11-16(12)20-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11H,19H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIULMKQRKXFAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the benzamide structure can be reduced to form amines.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are employed in substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the carbonyl group.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide has been investigated for its potential therapeutic applications, particularly in treating neurodegenerative disorders. Research indicates that compounds of similar structure can slow the progression of diseases like Parkinson's and Alzheimer's by modulating neurotransmitter activity and protecting neuronal integrity .

Case Study:

In a study involving animal models of neurodegeneration, administration of benzamide derivatives showed promise in enhancing cognitive functions and reducing neuroinflammation. The dosage ranged from 1 to 10 mg/kg, demonstrating a dose-dependent response in behavioral assessments .

Biochemical Applications

Enzyme Interactions:

This compound plays a crucial role in biochemical research as a ligand for various enzymes. It has been shown to interact with heme oxygenase-1, influencing heme degradation pathways and promoting antioxidant responses within cells.

Cellular Effects:

Research highlights that this compound can modulate gene expression by affecting transcription factors involved in cellular metabolism and stress responses. Its influence on metabolic enzymes alters the flux of metabolites, which is vital for maintaining cellular homeostasis.

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound serves as an essential precursor for synthesizing more complex organic compounds. Its unique functional groups allow for various chemical transformations such as oxidation, reduction, and substitution reactions.

Synthesis Pathways:

The compound can be synthesized through reactions involving 5-amino-2-methylbenzoic acid and benzoyl chloride under basic conditions. This synthetic route highlights the compound's utility in developing novel materials with specific properties.

Materials Science

Novel Materials Development:

The compound is also explored for its potential in materials science, particularly in creating polymers and specialty chemicals with tailored electronic or optical properties. Its structural characteristics can lead to unique interactions within polymer matrices, enhancing material performance in applications such as sensors or coatings.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Neurodegenerative disorder treatment | Dose-dependent cognitive enhancement in animal studies |

| Biochemical Research | Enzyme interaction studies | Modulates heme oxygenase-1 activity |

| Organic Synthesis | Precursor for complex organic molecules | Synthesis via 5-amino-2-methylbenzoic acid |

| Materials Science | Development of novel polymers | Unique electronic properties observed |

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide structure can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

Key Substituent Effects:

- Tert-butyl vs. Alkoxy/Phenoxy Groups: N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide () replaces the tert-butyl group with a 2-phenoxyethoxy chain. N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide () features a methoxy group on the phenyl ring and a methoxyethoxy chain on the benzamide. These groups reduce steric hindrance but enhance polarity, likely lowering melting points relative to tert-butyl derivatives .

Halogen and Triazine Modifications :

- Compounds 51–55 in incorporate sulfamoyl and triazine moieties with fluorine, trifluoromethyl, and methoxy substituents. Their melting points (237–279°C) suggest high crystallinity due to strong intermolecular interactions (e.g., hydrogen bonding and π-π stacking). The tert-butyl group in the target compound may similarly enhance thermal stability but reduce solubility in polar solvents .

Table 1: Substituent Effects on Melting Points

Biological Activity

N-(5-Amino-2-methylphenyl)-4-(tert-butyl)benzamide is an organic compound that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields.

1. Chemical Structure and Properties

This compound is classified as an aromatic amide. Its structure consists of a central benzamide group with a tert-butyl group attached to one benzene ring and a 5-amino-2-methylphenyl group attached to the nitrogen of the amide. This configuration imparts unique chemical properties that influence its biological activity.

Enzyme Interactions

The compound has been shown to interact with several key enzymes, notably heme oxygenase-1 (HO-1). HO-1 is crucial for the degradation of heme into biliverdin, iron ions, and carbon monoxide. This compound inhibits HO-1 activity, which may lead to alterations in cellular metabolism and oxidative stress responses.

Cell Signaling Pathways

Research indicates that this compound affects various cell signaling pathways, potentially modulating gene expression and influencing cellular metabolism. It may alter the activity of transcription factors, thereby changing gene expression profiles and impacting metabolic enzyme activities.

Antioxidant Activity

In laboratory studies, this compound demonstrated antioxidant properties. At lower doses, it exhibited beneficial effects by scavenging reactive oxygen species (ROS), which are implicated in cellular damage and disease progression.

Dosage Effects

The biological effects of this compound vary significantly with dosage. Lower concentrations have shown protective effects in cellular models, while higher concentrations may lead to cytotoxicity. This dose-dependent behavior is critical for determining therapeutic windows in potential applications.

4. Molecular Mechanisms

The molecular mechanism underlying the activity of this compound involves its binding to specific biomolecules within cells. By interacting with the active sites of enzymes such as HO-1, it can inhibit or activate their functions, leading to downstream effects on metabolism and cell signaling.

Pharmaceutical Development

Given its biological activity, this compound holds promise for drug development. It can serve as a lead compound for designing new therapeutic agents aimed at conditions characterized by oxidative stress or inflammation.

Industrial Uses

In addition to its pharmaceutical potential, this compound may find applications in industrial settings for the synthesis of dyes and specialty chemicals due to its stable structure and reactivity.

6. Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the benzamide class, providing insights into their efficacy:

These findings underscore the potential of benzamide derivatives, including this compound, in therapeutic applications.

7.

This compound exhibits significant biological activity through its interactions with key enzymes and modulation of cellular processes. Its potential applications in pharmaceuticals and industry make it a valuable compound for further research. Ongoing studies will be essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. How do researchers resolve discrepancies between in vitro potency and in vivo efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.